Cas no 2137837-81-9 (2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline)

2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline
- EN300-1115600
- 2137837-81-9
-
- インチ: 1S/C12H15N3O3S/c1-3-18-12-6-9(4-5-11(12)13)15-8-10(7-14-15)19(2,16)17/h4-8H,3,13H2,1-2H3
- InChIKey: VKVOFBIMGASWKP-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1C=CC(=C(C=1)OCC)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 281.08341252g/mol
- どういたいしつりょう: 281.08341252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 396
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115600-10g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1115600-0.05g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1115600-2.5g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1115600-1g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1115600-0.25g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1115600-10.0g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 10g |
$3683.0 | 2023-06-09 | ||
Enamine | EN300-1115600-5g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1115600-0.1g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1115600-5.0g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 5g |
$2485.0 | 2023-06-09 | ||
Enamine | EN300-1115600-1.0g |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline |
2137837-81-9 | 1g |
$857.0 | 2023-06-09 |
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline 関連文献
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
6. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)anilineに関する追加情報
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline: An Emerging Compound in Medicinal Chemistry
2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline (CAS No. 2137837-81-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its anilino moiety and the presence of a methanesulfonyl-substituted pyrazole ring, offers a promising scaffold for the development of new pharmaceutical agents.
The chemical structure of 2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline is particularly intriguing due to its combination of aromatic and heterocyclic functionalities. The anilino group, a common motif in many bioactive molecules, is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for molecular recognition and binding. The methanesulfonyl-substituted pyrazole ring, on the other hand, introduces additional polarity and steric bulk, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Recent studies have highlighted the potential of 2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline as a lead compound for the development of new therapeutic agents. One notable application is in the treatment of inflammatory diseases. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
In addition to its anti-inflammatory properties, 2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, it has been shown to inhibit the Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.
The synthetic accessibility of 2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline further enhances its appeal as a research tool and potential drug candidate. The compound can be synthesized through a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and cyclization steps. This synthetic flexibility allows for the facile introduction of various functional groups, enabling structure-activity relationship (SAR) studies and the optimization of pharmacological properties.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yi)aniline (CAS No. 2137837-81-9) represents a promising candidate in the development of new therapeutic agents for inflammatory diseases and cancer. Its unique chemical structure, combined with its favorable pharmacological profile and synthetic accessibility, positions it as a valuable asset in medicinal chemistry research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of innovative pharmaceuticals.
2137837-81-9 (2-ethoxy-4-(4-methanesulfonyl-1H-pyrazol-1-yl)aniline) 関連製品
- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)
- 1694770-14-3(1-(2-methylquinolin-6-yl)prop-2-en-1-one)
- 2679817-34-4((1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid)
- 2245966-28-1(Daxdilimab)
- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 2229392-31-6(2-{5-chlorothieno3,2-bpyridin-2-yl}ethane-1-thiol)
- 1339640-22-0(Cyclopentyl (3-chloro-4-fluorophenyl)methanol)
- 2228162-13-6(4-(1-bromopropan-2-yl)-1-methyl-1H-indole)
- 359821-39-9(2-Amino-N-cyclobutylacetamide)
- 2186671-29-2(benzyl N-2-(4-bromophenyl)-2-methylpropylcarbamate)



